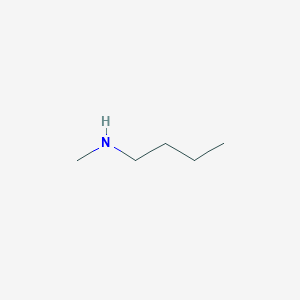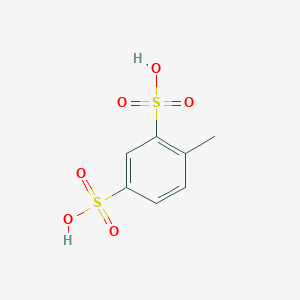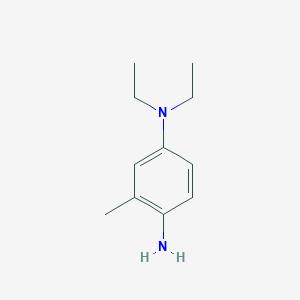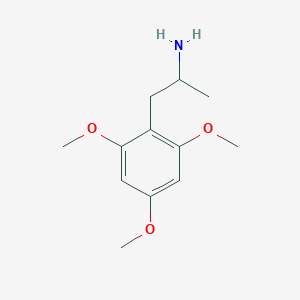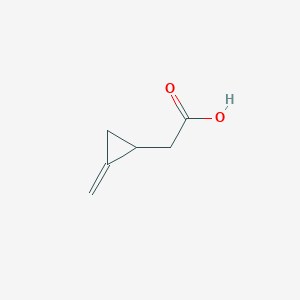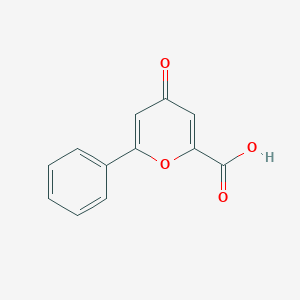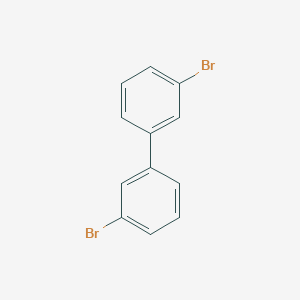
1-Acetyl-4-(4-nitrophenyl)piperazine
概要
説明
1-Acetyl-4-(4-nitrophenyl)piperazine is an organic compound with a wide range of applications in research and industry. It is a member of the piperazine family. The empirical formula is C12H15N3O3 and the molecular weight is 249.27 .
Synthesis Analysis
The synthesis of piperazine derivatives, including 1-Acetyl-4-(4-nitrophenyl)piperazine, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-Acetyl-4-(4-nitrophenyl)piperazine consists of a pyridine linked (not fused) to a piperazine by a bond that is not part of a ring .Physical And Chemical Properties Analysis
1-Acetyl-4-(4-nitrophenyl)piperazine is a solid . The SMILES string isCC(N(CC1)CCN1C(C=C2)=CC=C2N+=O)=O . The InChI is 1S/C12H15N3O3/c1-10(16)13-6-8-14(9-7-13)11-2-4-12(5-3-11)15(17)18/h2-5H,6-9H2,1H3 .
科学的研究の応用
Synthesis and Characterization
1-Acetyl-4-(4-nitrophenyl)piperazine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its synthesis involves multiple steps, including acylation, cyclization, and nitration processes. The compound's structure is often confirmed through techniques like FT-IR, NMR, and X-ray diffraction, providing insights into its molecular conformation and stability (Raajaraman, Sheela, & Muthu, 2018; Yang, Cai, Chen, Shi, Huang, Chai, & Zhao, 2021).
Antibacterial Applications
Some derivatives of 1-Acetyl-4-(4-nitrophenyl)piperazine have demonstrated potent antibacterial activities. These compounds, often synthesized with various functional groups, have shown efficacy against multiple bacterial strains, including MRSA, through different mechanisms, such as biofilm inhibition and enzyme inhibition (Mekky & Sanad, 2020; Zuo, Gao, Gao, Jin, & Tang, 2021).
Pharmacokinetic Studies
Pharmacokinetic studies of compounds derived from 1-Acetyl-4-(4-nitrophenyl)piperazine, such as casopitant, have revealed their absorption, distribution, metabolism, and elimination profiles in various animal models and humans. These studies help in understanding the potential therapeutic applications and safety profiles of these compounds (Miraglia, Pagliarusco, Bordini, Martinucci, & Pellegatti, 2010; Pellegatti, Bordini, Fizzotti, Roberts, & Johnson, 2009).
Antifungal and Anticancer Research
1-Acetyl-4-(4-nitrophenyl)piperazine and its derivatives are explored for their antifungal and anticancer properties. Studies have focused on their potential as antifungal intermediates and their interactions with DNA, suggesting possible anticancer activities through molecular docking analyses (Ke, Tang, Hu, & Wang, 2010; Demirağ, Celik, İlgın, Özel, & Akyüz, 2022).
Bioorthogonal Labeling
Research into novel N,N'-substituted piperazines, including derivatives of 1-Acetyl-4-(4-nitrophenyl)piperazine, for bioorthogonal labeling purposes, has shown potential for applications in biochemistry and molecular biology. These studies involve dynamic NMR characterization and crystal structure analysis, providing valuable information for future labeling purposes (Mamat, Pretze, Gott, & Köckerling, 2016).
Safety And Hazards
特性
IUPAC Name |
1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-10(16)13-6-8-14(9-7-13)11-2-4-12(5-3-11)15(17)18/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZMCJMGHMRZHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386541 | |
| Record name | 1-Acetyl-4-(4-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4-(4-nitrophenyl)piperazine | |
CAS RN |
16264-08-7 | |
| Record name | 1-Acetyl-4-(4-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Acetyl-4-(4-nitrophenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

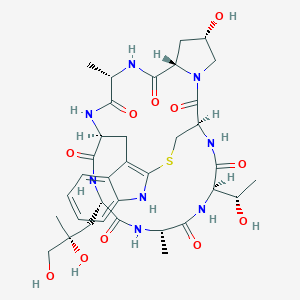
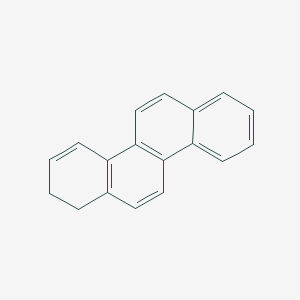
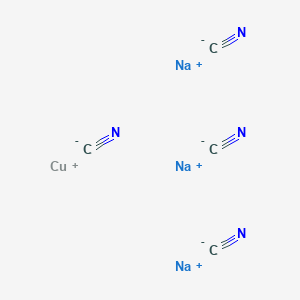
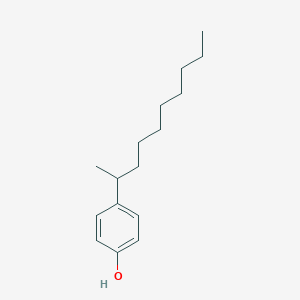
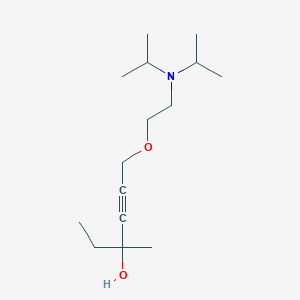
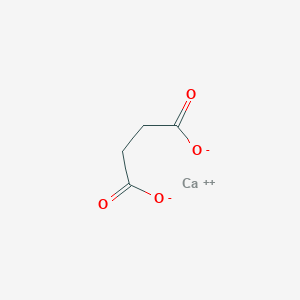
![Benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo]-](/img/structure/B94569.png)
